3,4-dichloro-N-(4-hydroxyphenyl)benzamide
Overview
Description
“3,4-dichloro-N-(4-hydroxyphenyl)benzamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds, such as dichlorobenzamide derivatives, has been reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of similar compounds has been established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī, and the unit cell of 6 has a monoclinic Pn symmetry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C .Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
The compound is used in the synthesis of dichlorobenzamide derivatives. Reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Crystal Structures
The compound is used in the study of crystal structures. The structures of compounds 4 and 6 were established by X-ray crystallography .
Spectroscopical Methods
The compound is used in spectroscopical methods. The structures of new dichlorobenzamide derivatives were characterized by way of spectroscopical methods .
Preparation of Benzamide Derivatives
The compound is used in the preparation of benzamide derivatives. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Pharmaceutical Applications
Benzamides are used widely in the pharmaceutical industry. They are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal) acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse .
Industrial Applications
Amide compounds are also widely used in industries such as paper, plastic and rubber .
Agricultural Applications
They are also used in agricultural areas .
8. Intermediate Product in the Synthesis of Therapeutic Agents They are used as an intermediate product in the synthesis of therapeutic agents .
properties
IUPAC Name |
3,4-dichloro-N-(4-hydroxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-6-1-8(7-12(11)15)13(18)16-9-2-4-10(17)5-3-9/h1-7,17H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQHAKWFOCNXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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